molecular formula C21H24N4OS B3644593 N-benzyl-2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-benzyl-2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No.: B3644593
M. Wt: 380.5 g/mol
InChI Key: YEJARUHUGMUMFL-UHFFFAOYSA-N
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Description

The compound is a derivative of triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. Triazoles are known for their versatile biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure would likely feature a central triazole ring, with benzyl groups attached at the 5-position and a propyl group at the 4-position. The triazole ring would be linked via a sulfur atom to an acetamide group .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including nucleophilic substitutions and cross-coupling reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence its properties .

Mechanism of Action

The mechanism of action of such a compound would depend on its biological target. Many triazole derivatives exhibit antimicrobial, antifungal, and anticancer activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal procedures should be followed when working with this or any other chemical compound .

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activities, as well as optimization of its synthesis. Triazole derivatives are a rich area of research in medicinal chemistry, and there is much potential for the discovery of new therapeutic agents .

Properties

IUPAC Name

N-benzyl-2-[(5-benzyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-2-13-25-19(14-17-9-5-3-6-10-17)23-24-21(25)27-16-20(26)22-15-18-11-7-4-8-12-18/h3-12H,2,13-16H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJARUHUGMUMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-benzyl-2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-benzyl-2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
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N-benzyl-2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 5
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N-benzyl-2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Reactant of Route 6
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N-benzyl-2-[(5-benzyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide

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